molecular formula C22H29N3O3 B14933966 4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one

4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one

Cat. No.: B14933966
M. Wt: 383.5 g/mol
InChI Key: HKVPBODFOXJAMU-UHFFFAOYSA-N
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Description

4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a synthetically designed organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule incorporates a piperazine core that is differentially functionalized with a cyclohexyl carbonyl group and a 1-phenylpyrrolidin-2-one moiety via carbonyl linkages. This specific architecture is characteristic of compounds developed to modulate biological receptors and enzymes. Piperazine-based scaffolds are widely recognized as privileged structures in drug discovery. Research on analogous compounds has demonstrated their utility as potent and selective agonists for receptors such as the melanocortin subtype-4 receptor and as inverse agonists for the cannabinoid CB1 receptor . Furthermore, the 2-oxopyrrolidine (pyrrolidin-2-one) group is a common pharmacophore found in bioactive molecules with various neurological activities. This compound is therefore a valuable chemical tool for researchers exploring new chemical entities in areas such as metabolic disorders, central nervous system (CNS) pathways, and other receptor-mediated processes. Its mechanism of action is anticipated to be specific to its target, potentially involving allosteric or orthosteric binding to modulate signal transduction, similar to other refined piperazine derivatives . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

4-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C22H29N3O3/c26-20-15-18(16-25(20)19-9-5-2-6-10-19)22(28)24-13-11-23(12-14-24)21(27)17-7-3-1-4-8-17/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2

InChI Key

HKVPBODFOXJAMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperazine with cyclohexylcarbonyl chloride to form the cyclohexylcarbonyl piperazine intermediate. This intermediate is then reacted with 1-phenylpyrrolidin-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with arylpiperazine derivatives reported in CNS-focused studies. Key analogs include prolinamide-based compounds such as:

1-(Cyclohexylcarbonyl)-N-{3-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]propyl}-L-prolinamide

1-(Cyclohexylcarbonyl)-N-{4-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]butyl}-L-prolinamide

Structural Differences
Feature Target Compound Analog 1 Analog 2
Core Structure Pyrrolidin-2-one (lactam) L-Prolinamide (amide) L-Prolinamide (amide)
Piperazine Substituent Cyclohexylcarbonyl 3-Trifluoromethylphenyl 3-Trifluoromethylphenyl
Linker Direct carbonyl linkage Propyl chain Butyl chain
Aromatic Group Phenyl (at pyrrolidinone N1) None (prolinamide backbone) None (prolinamide backbone)
  • Core Structure : The lactam ring in the target compound may enhance metabolic stability compared to the amide-based prolinamide analogs, which are prone to hydrolysis .
  • Piperazine Substituent : The cyclohexylcarbonyl group in the target compound increases lipophilicity (logP ~3.5 estimated), whereas the trifluoromethylphenyl group in analogs introduces strong electron-withdrawing effects and higher polarity (logP ~2.8–3.0) .
Pharmacological Implications
  • Target Compound : The phenyl group at N1 and cyclohexylcarbonyl moiety may enhance affinity for serotonin or dopamine receptors, common targets in CNS disorders.
  • Analogs : The trifluoromethylphenyl group in analogs is associated with improved receptor binding in 5-HT₁A and D₂ receptors due to its electron-deficient aromatic ring . However, their longer alkyl linkers may reduce bioavailability.

Biological Activity

The compound 4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one , also referred to as 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one , is a complex organic molecule notable for its potential biological activities. Its unique structure, characterized by a pyrrolidinone core and functional groups including a piperazine moiety, positions it as a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H31N3O4C_{23}H_{31}N_{3}O_{4} with a molecular weight of approximately 413.5 g/mol. The IUPAC name reflects its intricate structure, which may contribute to its biological activity and potential therapeutic applications.

PropertyValue
Molecular FormulaC23H31N3O4
Molecular Weight413.5 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that compounds with similar structural features to This compound exhibit various biological activities, including:

1. Anticancer Activity
Studies on related compounds suggest that the piperazine moiety can enhance anticancer properties. For example, derivatives of piperazine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Properties
The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Similar compounds have been identified as selective COX inhibitors, indicating that this compound could possess anti-inflammatory effects.

3. Neuropharmacological Effects
Given the presence of the piperazine ring, there is potential for neuropharmacological activity. Piperazine derivatives are known to interact with neurotransmitter systems, which may lead to applications in treating neurological disorders.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

Study 1: Anticancer Potential

A series of piperazine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The findings indicated that compounds with cyclohexyl substituents demonstrated significant cytotoxic effects, suggesting that structural modifications can enhance biological activity.

Study 2: COX Inhibition

Research published in PubMed highlighted the development of new COX inhibitors based on pyrrolidinone scaffolds. These compounds exhibited selective inhibition of COX-2, leading to reduced inflammation in animal models. This supports the hypothesis that This compound could exhibit similar properties.

Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AnticancerPiperazine derivativesInduction of apoptosis, cell cycle arrest
Anti-inflammatorySelective COX inhibitorsInhibition of COX enzymes
NeuropharmacologicalPiperazine-based drugsInteraction with neurotransmitter systems

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